molecular formula C24H18O6 B3279661 (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate CAS No. 69678-00-8

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate

Cat. No.: B3279661
CAS No.: 69678-00-8
M. Wt: 402.4 g/mol
InChI Key: SCOGIYZPQMECLW-UHFFFAOYSA-N
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Description

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate: is a chiral binaphthalene derivative known for its unique structural properties and applications in various scientific fields. This compound is characterized by its two naphthalene rings connected at the 1 and 1' positions, with hydroxyl and carboxylate groups at the 2 and 2' positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate typically involves the following steps:

  • Bromination: : The starting material, 1,1'-binaphthalene, undergoes bromination to introduce bromine atoms at the desired positions.

  • Hydroxylation: : The brominated compound is then subjected to hydroxylation to introduce hydroxyl groups at the 2 and 2' positions.

  • Carboxylation: : Finally, the hydroxylated compound is carboxylated to introduce carboxylate groups at the 3 and 3' positions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

  • Reduction: : The carboxylate groups can be reduced to alcohols or aldehydes.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the bromine or hydroxyl positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones, carboxylic acids, and esters.

  • Reduction: : Formation of alcohols and aldehydes.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate: has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

  • Biology: : Employed in the study of enzyme mechanisms and protein interactions due to its chiral properties.

  • Medicine: : Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.

  • Industry: : Utilized in the production of chiral materials and as a building block in organic synthesis.

Mechanism of Action

The compound exerts its effects through its chiral structure, which allows it to interact with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and selectivity of chemical reactions.

Comparison with Similar Compounds

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate: is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • (S)-(-)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate: : The enantiomer of the compound, with opposite stereochemistry.

  • Binaphthol: : A related compound without the carboxylate groups, used in chiral catalysis.

These compounds share structural similarities but differ in their stereochemistry and functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

methyl 3-hydroxy-4-(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-29-23(27)17-11-13-7-3-5-9-15(13)19(21(17)25)20-16-10-6-4-8-14(16)12-18(22(20)26)24(28)30-2/h3-12,25-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOGIYZPQMECLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69678-00-8, 18531-91-4
Record name (S)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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